1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane
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Overview
Description
1-(Trifluoromethyl)-3-azabicyclo[320]heptane is a bicyclic compound featuring a trifluoromethyl group and an azabicyclo structure
Preparation Methods
The synthesis of 1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane can be achieved through several routes. One common method involves the cycloaddition reaction of suitable precursors under specific conditions. For instance, the [2+2] cycloaddition of electron-deficient alkenes can be catalyzed by visible light-mediated energy transfer . Another approach involves the use of palladium-catalyzed reactions to introduce the azabicyclo structure . Industrial production methods typically optimize these reactions for higher yields and scalability.
Chemical Reactions Analysis
1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and radical initiators for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Industry: It is used in the development of materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism by which 1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane exerts its effects involves interactions with molecular targets through its trifluoromethyl and azabicyclo moieties. These interactions can influence various pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in functional groups and reactivity.
Bicyclo[2.1.1]hexane derivatives: These compounds have a different ring size and substitution pattern, leading to distinct chemical properties and applications.
Trifluoromethyl-substituted compounds: These compounds share the trifluoromethyl group but may have different core structures, influencing their reactivity and applications.
The uniqueness of this compound lies in its combination of the trifluoromethyl group with the azabicyclo structure, providing a distinct set of chemical and physical properties.
Properties
Molecular Formula |
C7H10F3N |
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Molecular Weight |
165.16 g/mol |
IUPAC Name |
1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)6-2-1-5(6)3-11-4-6/h5,11H,1-4H2 |
InChI Key |
HJDDATOQDHWPAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1CNC2)C(F)(F)F |
Origin of Product |
United States |
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